molecular formula C8H16ClN3 B7779269 Ethyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine hydrochloride

Ethyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine hydrochloride

Cat. No.: B7779269
M. Wt: 189.68 g/mol
InChI Key: SKLHKSPKQYCQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine hydrochloride typically involves the reaction of 1-ethyl-1H-imidazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • (1-ethyl-1H-imidazol-2-yl)methanethiol

Uniqueness

Ethyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine hydrochloride stands out due to its unique combination of an ethyl group and an imidazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar imidazole derivatives .

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-3-9-7-8-10-5-6-11(8)4-2;/h5-6,9H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLHKSPKQYCQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN1CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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